Cas no 6692-05-3 (Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(4-nitrophenyl)-, ethanedioate(1:1))

Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(4-nitrophenyl)-, ethanedioate(1:1) structure
6692-05-3 structure
Product Name:Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(4-nitrophenyl)-, ethanedioate(1:1)
CAS No:6692-05-3
MF:C13H11N3O6S
MW:337.307941675186
CID:395557
PubChem ID:71374950
Update Time:2025-04-19

Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(4-nitrophenyl)-, ethanedioate(1:1) Chemical and Physical Properties

Names and Identifiers

    • Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(4-nitrophenyl)-, ethanedioate(1:1)
    • Oxalic acid--6-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
    • DTXSID20797708
    • imidazo[2,1-b]thiazole,5,6-dihydro-6-(4-nitrophenyl)-,ethanedioate
    • 6692-05-3
    • CHEMBL3244721
    • Inchi: 1S/C11H9N3O2S.C2H2O4/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10;3-1(4)2(5)6/h1-6,10H,7H2;(H,3,4)(H,5,6)
    • InChI Key: JGKFEPNUKFCUSP-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(C1C=CC(=CC=1)[N+](=O)[O-])C2.OC(C(=O)O)=O

Computed Properties

  • Exact Mass: 337.03693
  • Monoisotopic Mass: 337.03685625g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 454
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 161Ų

Experimental Properties

  • PSA: 133.34

Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(4-nitrophenyl)-, ethanedioate(1:1) Related Literature

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